molecular formula C9H11F3N2O4S2 B14612123 N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide CAS No. 57946-84-6

N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide

Cat. No.: B14612123
CAS No.: 57946-84-6
M. Wt: 332.3 g/mol
InChI Key: MNHGRMYOPKIMGG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its trifluoromethanesulfonyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide typically involves the reaction of N,N-dimethyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.

Scientific Research Applications

N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is unique due to its combination of a dimethylamino group and a trifluoromethanesulfonyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

57946-84-6

Molecular Formula

C9H11F3N2O4S2

Molecular Weight

332.3 g/mol

IUPAC Name

N,N-dimethyl-4-(trifluoromethylsulfonylamino)benzenesulfonamide

InChI

InChI=1S/C9H11F3N2O4S2/c1-14(2)19(15,16)8-5-3-7(4-6-8)13-20(17,18)9(10,11)12/h3-6,13H,1-2H3

InChI Key

MNHGRMYOPKIMGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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